![molecular formula C16H12N2O4 B14301054 Dimethyl benzo[g]phthalazine-1,4-dicarboxylate CAS No. 112112-52-4](/img/structure/B14301054.png)
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C16H12N2O4. It is known for its unique structure, which includes a fused phthalazine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl benzo[g]phthalazine-1,4-dicarboxylate typically involves the condensation of appropriate phthalic anhydride derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the phthalazine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the phthalazine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dicarboxylic acids, while substitution reactions can produce a variety of substituted phthalazine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl benzo[g]phthalazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Eigenschaften
112112-52-4 | |
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
dimethyl benzo[g]phthalazine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)13-11-7-9-5-3-4-6-10(9)8-12(11)14(18-17-13)16(20)22-2/h3-8H,1-2H3 |
InChI-Schlüssel |
PNLBMINZAWEGLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN=C(C2=CC3=CC=CC=C3C=C21)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.